molecular formula C8H14N2O B162518 2-Isopropyl-5-propyl-1,3,4-oxadiazole CAS No. 138723-97-4

2-Isopropyl-5-propyl-1,3,4-oxadiazole

Cat. No. B162518
M. Wt: 154.21 g/mol
InChI Key: AHFUIKLSBDOXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-5-propyl-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its chemical and biological properties, making it an important subject of research in the fields of chemistry, pharmacology, and biochemistry.

Mechanism Of Action

The mechanism of action of 2-Isopropyl-5-propyl-1,3,4-oxadiazole is not well understood. However, studies have suggested that it may act by inhibiting the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. It may also act by modulating the activity of certain enzymes involved in the inflammatory response.

Biochemical And Physiological Effects

Studies have shown that 2-Isopropyl-5-propyl-1,3,4-oxadiazole has anti-inflammatory and analgesic properties. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to have antioxidant properties, which may contribute to its beneficial effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Isopropyl-5-propyl-1,3,4-oxadiazole is its ease of synthesis, which allows for large quantities to be produced for research purposes. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Isopropyl-5-propyl-1,3,4-oxadiazole. One area of interest is its potential use as a therapeutic agent for various inflammatory conditions, such as arthritis and inflammatory bowel disease. Another area of interest is its potential use as a biochemical probe to study the function of certain proteins. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 2-Isopropyl-5-propyl-1,3,4-oxadiazole involves the reaction of propionic acid with hydrazine hydrate in the presence of acetic anhydride. The resulting product is then treated with isopropyl alcohol and sulfuric acid to obtain the final compound. This synthetic method has been widely used to produce large quantities of 2-Isopropyl-5-propyl-1,3,4-oxadiazole for research purposes.

Scientific Research Applications

2-Isopropyl-5-propyl-1,3,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. In chemistry, it has been used as a building block for the synthesis of other compounds. In pharmacology, it has been studied for its potential therapeutic properties, including its ability to act as an anti-inflammatory and analgesic agent. In biochemistry, it has been investigated for its potential use as a biochemical probe to study the function of certain proteins.

properties

CAS RN

138723-97-4

Product Name

2-Isopropyl-5-propyl-1,3,4-oxadiazole

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-propan-2-yl-5-propyl-1,3,4-oxadiazole

InChI

InChI=1S/C8H14N2O/c1-4-5-7-9-10-8(11-7)6(2)3/h6H,4-5H2,1-3H3

InChI Key

AHFUIKLSBDOXDK-UHFFFAOYSA-N

SMILES

CCCC1=NN=C(O1)C(C)C

Canonical SMILES

CCCC1=NN=C(O1)C(C)C

synonyms

1,3,4-Oxadiazole,2-(1-methylethyl)-5-propyl-(9CI)

Origin of Product

United States

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